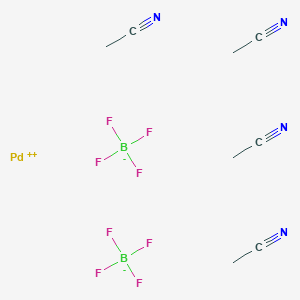

Tetrakis(acetonitrile)palladium(II)tetrafluoroborate

Description

Properties

IUPAC Name |

acetonitrile;palladium(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMRPVUMBTVUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12B2F8N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21797-13-7 | |

| Record name | TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate: Synthesis, Mechanisms, and Catalytic Best Practices

Abstract

This technical guide provides an in-depth exploration of Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (CAS No. 21797-13-7), a pivotal precursor in modern palladium catalysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, structural characteristics, and its practical application in catalysis. We will delve into the mechanistic nuances that underpin its reactivity, provide field-proven protocols for its use in key cross-coupling reactions, and detail best practices for its safe handling and storage.

Introduction: The Strategic Advantage of Labile Ligands

In the vast landscape of palladium catalysis, the choice of the palladium precursor is a critical parameter that dictates the efficiency, scope, and reproducibility of a given transformation. Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, ₂, has emerged as a highly versatile and reactive Pd(II) source, primarily due to the labile nature of its four acetonitrile ligands. This lability is the cornerstone of its utility; the acetonitrile molecules are readily displaced by stronger binding ligands, such as phosphines, or by substrates in the catalytic cycle. This ease of ligand exchange facilitates the in-situ formation of the active catalytic species under mild conditions, a significant advantage in the synthesis of complex and sensitive molecules. Furthermore, the non-coordinating nature of the tetrafluoroborate counter-ions ensures a highly electrophilic and reactive palladium center. This guide will provide the foundational knowledge and practical insights necessary to effectively harness the catalytic potential of this important reagent.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and structural properties of a catalyst precursor is fundamental to its effective application.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 21797-13-7 | [1] |

| Molecular Formula | C₈H₁₂B₂F₈N₄Pd | [2][3] |

| Molecular Weight | 444.24 g/mol | [1][4] |

| Appearance | Yellow powder | [5] |

| Melting Point | 230 °C (decomposition) | [1] |

| Solubility | Soluble in water and polar organic solvents like acetonitrile. | [4][5] |

| Sensitivity | Air and light sensitive. | [4][6] |

Molecular Structure: A Square Planar Geometry

X-ray crystallographic studies have confirmed that the [Pd(CH₃CN)₄]²⁺ cation adopts a square planar geometry.[7] The palladium center is coordinated to the nitrogen atoms of the four acetonitrile ligands. The Pd-N bond lengths are approximately 195.6 pm.[7] This structural arrangement is key to its reactivity, as the relatively weak Pd-N bonds are readily cleaved, opening coordination sites for incoming ligands or substrates.

Caption: General scheme for the activation of the precatalyst.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, can be effectively catalyzed using ₂ as the palladium source. The cationic nature of the palladium center can facilitate transmetalation, a key step in the catalytic cycle.

Illustrative Workflow: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of 4-Methylbiphenyl

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve ₂ (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%) in anhydrous 1,4-dioxane (5 mL).

-

Addition of Reagents: To the stirred solution, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford 4-methylbiphenyl.

Application in Heck-Mizoroki Cross-Coupling

The Heck-Mizoroki reaction, for the formation of C-C bonds between aryl halides and alkenes, is another area where ₂ serves as an effective precatalyst.

Field-Proven Protocol: Synthesis of n-Butyl Cinnamate

-

Reaction Setup: In a sealed tube under an argon atmosphere, combine ₂ (0.02 mmol, 2 mol%), iodobenzene (1.0 mmol), and n-butyl acrylate (1.5 mmol) in anhydrous DMF (4 mL).

-

Addition of Base: Add triethylamine (1.5 mmol) to the mixture.

-

Reaction: Heat the sealed tube to 100 °C for 12-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Handling, Storage, and Safety

As a reactive and air-sensitive compound, proper handling and storage procedures are paramount to ensure both user safety and the integrity of the reagent.

Handling

-

Inert Atmosphere: Always handle Tetrakis(acetonitrile)palladium(II) tetrafluoroborate under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition from exposure to air and moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid Inhalation: The compound is harmful if inhaled. [8]Handle in a well-ventilated fume hood and avoid creating dust.

Storage

-

Inert Atmosphere: Store the compound in a tightly sealed container under a positive pressure of an inert gas such as argon or nitrogen.

-

Temperature: Store in a cool, dry place, away from light. Refrigeration (2-8 °C) is recommended for long-term storage. [5]* Incompatibilities: Avoid contact with strong oxidizing agents.

Safety Precautions

-

Toxicity: The compound is toxic if inhaled and may be harmful if swallowed or in contact with skin. [8]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Catalysis

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a highly valuable precursor in palladium catalysis, offering a unique combination of high reactivity and ease of use. Its labile acetonitrile ligands provide a convenient entry point into a wide range of catalytic cycles, enabling the efficient synthesis of complex molecules under mild conditions. By understanding its fundamental properties, synthesis, and reactivity, researchers can confidently and effectively employ this reagent to accelerate their drug discovery and development efforts.

References

- Nishikata, T., Abela, A. R., Huang, S., & Lipshutz, B. H. (2010). Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 132(14), 4978–4979.

- Nugent, W. A., & Hobbs, Jr., F. W. (1988). Dimethyl (E)

- Wayland, B. B., & Schramm, R. F. (1969). Cationic and neutral chloride complexes of palladium(II) with the nonaqueous solvent donors acetonitrile, dimethyl sulfoxide, and a series of amides. Mixed sulfur and oxygen coordination sites in a dimethyl sulfoxide complex. Inorganic Chemistry, 8(4), 971–972.

- Inorganic Syntheses. (1992). Inorganic Syntheses, Volume 29. John Wiley & Sons.

-

PubChem. (n.d.). Tetrakis(acetonitrile)palladium(II) tetrafluoroborate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tetrakis(acetonitrile)palladium(ii) tetrafluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). Tetrakis(acetonitrile)palladium(II) tetrafluoroborate. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2016). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). a Solvent effect over the Heck cross-coupling reaction of iodobenzene with styrene via method 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Tris(acetonitrile)chloropalladium tetrafluoroborate synthesis, application and structural analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. rsc.org [rsc.org]

- 4. Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, Pd 23.5% 1 g | Request for Quote [thermofisher.com]

- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 6. strem.com [strem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Versatile Catalyst: A Technical Guide to Tetrakis(acetonitrile)palladium(II) Bis(tetrafluoroborate)

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Tetrakis(acetonitrile)palladium(II) bis(tetrafluoroborate), ₂, a cornerstone reagent for researchers, scientists, and drug development professionals. This document delves into the core attributes of this versatile palladium source, offering field-proven insights into its practical application in modern synthetic chemistry.

Core Chemical and Physical Properties

Tetrakis(acetonitrile)palladium(II) bis(tetrafluoroborate) is a yellow, powdered solid that is valued for its utility as a palladium(II) source.[1] Its weakly coordinated acetonitrile ligands are readily displaced, making the palladium center accessible for catalysis.[1][2][3][4] This compound is a potent Lewis acid and is soluble in water.[1][3][5][6]

| Property | Value |

| CAS Number | 21797-13-7 |

| Molecular Formula | Pd(CH₃CN)₄(BF₄)₂ |

| Molecular Weight | 444.24 g/mol |

| Appearance | Yellow Powder |

| Melting Point | 230 °C (decomposes)[1][3][4] |

| Solubility | Soluble in water[1][3] |

| Key Synonyms | Palladium(II) tetrafluoroborate tetraacetonitrile complex, NSC 307191[2][7] |

Stability and Handling: This compound is air-sensitive and should be stored under an inert atmosphere at 2-8°C, protected from light.[3][5] It is classified as harmful if swallowed, inhaled, or if it comes into contact with skin, necessitating the use of appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[7][8]

Synthesis of Pd(CH₃CN)₄₂

A straightforward, one-step synthesis from readily available palladium(II) acetate has been reported, providing a convenient route to this valuable catalytic precursor.[9][10]

Experimental Protocol: Synthesis from Palladium(II) Acetate

Objective: To synthesize Tetrakis(acetonitrile)palladium(II) bis(tetrafluoroborate) from palladium(II) acetate.

Materials:

-

Palladium(II) acetate, Pd(OAc)₂

-

Tetrafluoroboric acid (48-50 wt% solution in water), HBF₄

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate in a minimal amount of anhydrous acetonitrile.

-

To this solution, slowly add a stoichiometric amount of tetrafluoroboric acid (2 equivalents) dropwise with vigorous stirring. The addition should be performed at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. A color change and precipitation of the product may be observed.

-

Once the reaction is complete, the product is precipitated by the slow addition of anhydrous diethyl ether with continuous stirring.

-

The resulting yellow solid is collected by filtration under an inert atmosphere.

-

The solid is washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield Tetrakis(acetonitrile)palladium(II) bis(tetrafluoroborate) as a yellow powder.

This protocol is based on the described one-step synthesis in literature. Researchers should consult the primary literature for precise stoichiometry and reaction conditions.[9][10]

Spectroscopic Characterization

The structure and purity of ₂ can be confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CD₃NO₂) will show a singlet corresponding to the methyl protons of the four equivalent acetonitrile ligands. The chemical shift of this peak is influenced by the coordination to the palladium center.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the coordination of the acetonitrile ligands. A characteristic feature is the C≡N stretching frequency, which typically shifts to a higher wavenumber upon coordination to a metal cation compared to free acetonitrile. The spectrum will also show strong bands associated with the tetrafluoroborate counter-ion.

Applications in Homogeneous Catalysis

The labile nature of the acetonitrile ligands makes ₂ an excellent precursor for a wide array of palladium-catalyzed transformations, particularly cross-coupling reactions which are fundamental to modern organic synthesis and drug discovery.[11][12]

Cross-Coupling Reactions

This complex is a versatile catalyst for numerous C-C, C-N, and C-O bond-forming reactions.[3] It serves as a precursor for catalysts in Heck, Suzuki-Miyaura, and Sonogashira cross-coupling reactions.[1][2][3][13][14]

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. ₂ can be employed as a catalyst precursor in these reactions.

The Heck reaction is a key method for the arylation of alkenes. ₂ is an effective precursor for generating the active Pd(0) species required for the catalytic cycle.

Polymerization Reactions

₂ is also utilized as a catalyst for the polymerization of olefins and acetylenes.[1][3] It can be used to prepare α-Diimine-transition metal complexes which are active polymerization catalysts.[1][3]

Synthesis of Other Palladium Complexes

Due to its labile acetonitrile ligands, this complex is an excellent starting material for the synthesis of a variety of other palladium complexes, such as dendritic SCS-pincer palladium complexes and palladium complexes of "click" ligands.[2][3][13][14]

Safety and Disposal

Safety Precautions:

-

Always handle ₂ in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of the powder and direct contact with skin and eyes.

-

In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.

Disposal:

-

Dispose of ₂ and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

-

Consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

Tetrakis(acetonitrile)palladium(II) bis(tetrafluoroborate) is a highly valuable and versatile palladium(II) source for a multitude of catalytic applications in organic synthesis. Its ease of synthesis, well-defined structure, and the lability of its acetonitrile ligands make it an attractive choice for researchers in academia and industry. A thorough understanding of its chemical properties, handling requirements, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

-

Chongqing Chemdad Co., Ltd. tetrakis(acetonitrile)palladium(ii) tetrafluoroborate. [Link]

-

The Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

National Center for Biotechnology Information. Tetrakis(acetonitrile)palladium(II)tetrafluoroborate. [Link]

-

National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

Lund University. Acetonitrile and Propionitrile Exchange at Palladium(II) and Platinum(II). [Link]

-

ResearchGate. Acetonitrile and propionitrile exchange at palladium(II) and platinum(II). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Time-resolved IR spectroscopy of a trinuclear palladium complex in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Synthesis and Application of Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate: A High-Fidelity Protocol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, ₂, is a versatile and highly valuable palladium(II) source in modern synthetic chemistry. Its utility stems from the weakly coordinated acetonitrile ligands, which are readily displaced by a wide array of substrates, making it an excellent precursor for the in-situ generation of catalytically active species.[1] This guide provides a detailed, field-proven protocol for the synthesis of this complex, grounded in established chemical principles. We will delve into the causality behind the experimental design, robust characterization methods, and critical safety considerations to ensure reproducible and safe execution. This document is intended to serve as a practical resource for researchers requiring a reliable source of soluble, cationic palladium(II) for applications in catalysis, including cross-coupling reactions, olefin polymerization, and the synthesis of advanced pincer complexes.[1][2][3]

Foundational Principles: The Chemistry of Synthesis

The synthesis of tetrakis(acetonitrile)palladium(II) tetrafluoroborate is predicated on the direct reaction of a palladium source with a tetrafluoroborate salt in an excess of acetonitrile. Acetonitrile serves a dual role: it is the reaction solvent and the coordinating ligand. The palladium(II) center, a soft Lewis acid, readily coordinates with the nitrogen lone pair of the acetonitrile molecules. The tetrafluoroborate anion (BF₄⁻) is chosen for its non-coordinating nature, ensuring it does not compete with the acetonitrile or subsequent substrates for a position in palladium's coordination sphere, thus preserving the cationic nature of the [Pd(CH₃CN)₄]²⁺ complex.

An authoritative and highly reliable method involves the oxidation of elemental palladium (as palladium sponge) with nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile.[4] This method is advantageous as it starts from a stable, elemental form of palladium and proceeds cleanly to the desired product.

Reaction Mechanism Overview

The overall transformation can be represented as: Pd(s) + 2 NOBF₄(s) + 4 CH₃CN(l) → ₂(s) + 2 NO(g)

In this process, the nitrosonium cation (NO⁺) acts as the oxidant, converting Pd(0) to Pd(II), while being reduced to nitric oxide (NO) gas. The newly formed Pd(II) cation is immediately trapped by the abundant acetonitrile solvent molecules to form the stable square-planar tetrakis(acetonitrile) complex.

Experimental Protocol: A Validated Methodology

This section details the step-by-step procedure for the synthesis of the title compound. Adherence to these steps is critical for achieving high purity and yield. The protocol is adapted from a trusted procedure reported in Organic Syntheses.[4]

Reagent and Equipment Specifications

Proper preparation and handling of reagents are paramount. All operations should be conducted in a well-ventilated chemical fume hood.

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Typical Quantity | Notes |

| Palladium Sponge | 7440-05-3 | 106.42 | 1.00 g (9.40 mmol) | Must be of high purity. |

| Nitrosonium Tetrafluoroborate | 14635-75-7 | 116.82 | 2.20 g (18.8 mmol) | Highly corrosive and moisture-sensitive. Handle in a glovebox or dry atmosphere. |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | Anhydrous grade, distilled from CaH₂. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 100 mL | Anhydrous grade. Used for washing. |

Equipment:

-

100 mL two-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Schlenk filtration apparatus

-

Drying tube or bubbler for gas outlet

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Caption: High-level workflow for the synthesis of ₂.

Step-by-Step Synthesis Procedure

-

Apparatus Preparation: Flame-dry a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow it to cool to room temperature.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with palladium sponge (1.00 g, 9.40 mmol) and anhydrous acetonitrile (50 mL).

-

Initiation of Reaction: Cool the resulting suspension to 0 °C in an ice-water bath. Begin stirring the mixture. Cautiously add the nitrosonium tetrafluoroborate (2.20 g, 18.8 mmol) in small portions over 15-20 minutes. Causality: Slow, portion-wise addition at 0 °C is crucial to control the exothermic reaction and the evolution of nitric oxide gas. A rapid addition can lead to a dangerous pressure buildup and overheating.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The initial black suspension of palladium sponge will gradually be replaced by a yellow or off-white precipitate of the product. The reaction is complete when no black solid remains.

-

Product Isolation: Isolate the solid product by filtration using a Schlenk filter cannula. It is important to maintain an inert atmosphere during filtration to prevent moisture from contaminating the hygroscopic product.

-

Purification: Wash the filtered solid with two portions of anhydrous diethyl ether (50 mL each). Causality: The ether wash is essential to remove any unreacted starting materials and soluble organic impurities. The desired product is insoluble in diethyl ether.

-

Drying and Storage: Dry the resulting pale yellow or white powder under high vacuum for at least 4 hours. The final product should be stored in a sealed container under a dry, inert atmosphere (e.g., in a glovebox) as it is sensitive to air and moisture.[1]

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The data below serves as a benchmark for a successfully synthesized product.

| Technique | Expected Result |

| Appearance | Yellow or off-white crystalline solid.[1] |

| Melting Point | 230 °C with decomposition.[1][5] |

| Infrared (IR) Spectroscopy | A characteristic C≡N stretching band around 2290-2320 cm⁻¹. This is shifted to a higher wavenumber compared to free acetonitrile (approx. 2251 cm⁻¹) due to coordination with the palladium center.[6] |

| ¹H NMR (CD₃CN) | A singlet corresponding to the methyl protons of coordinated acetonitrile, typically observed around δ 2.5 ppm. |

| ¹³C NMR (CD₃CN) | Two signals are expected: one for the methyl carbon and one for the nitrile carbon of the coordinated acetonitrile. |

Safety and Handling: A Mandate for Researchers

The synthesis and handling of tetrakis(acetonitrile)palladium(II) tetrafluoroborate require strict adherence to safety protocols.

Hazard Overview

-

Palladium Compounds: While elemental palladium has low toxicity, soluble palladium compounds can be hazardous. They may cause irritation to the skin, eyes, and respiratory tract.[7]

-

Nitrosonium Tetrafluoroborate (NOBF₄): This reagent is a strong oxidizing agent and is highly corrosive. It reacts violently with water and must be handled with extreme care in a dry environment.

-

Acetonitrile (CH₃CN): A flammable liquid that is toxic if inhaled, ingested, or absorbed through the skin.

-

Nitric Oxide (NO): A toxic gas evolved during the reaction. The entire procedure must be performed in a chemical fume hood to prevent inhalation.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Nitrile gloves must be worn. Always consult the glove manufacturer's compatibility chart.[9]

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[7]

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Spills: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]

Conclusion

This guide provides a comprehensive and reliable framework for the synthesis, characterization, and safe handling of tetrakis(acetonitrile)palladium(II) tetrafluoroborate. By understanding the chemical principles behind each step and adhering to the detailed protocol, researchers can confidently produce this versatile palladium precursor for a wide range of applications in catalysis and materials science. The emphasis on a self-validating protocol, through rigorous characterization and safety compliance, ensures both the integrity of the research and the well-being of the scientist.

References

- Selective Formation of Mononuclear Palladium and Acetonitrile-Bridged Dinuclear Palladium Complexes Containing a Chiral Tridentate Ligand. (2021).

- Synthesis of palladium (II) complexes 2 and 3. (i) PdCl2, acetonitrile,... (n.d.).

- (PDF) Synthesis and structure of two palladium(II)

- Tetrakis(acetonitrile)palladium(II)

- Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, Pd 23.5% 0.25 g. (n.d.). Fisher Scientific.

- Palladium(II)

- Bis(acetonitrile)palladium dichloride. (n.d.). Wikipedia.

- Tetrakis(acetonitrile)palladium(II)

- Standard Oper

- TETRAKIS(ACETONITRILE)PALLADIUM(II)

- tetrakis(acetonitrile)palladium(ii)

- Palladium - Safety D

- SAFETY D

- Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester. (n.d.). Organic Syntheses Procedure.

- SAFETY DATA SHEET Palladium (pieces). (n.d.). Nano.

- Tetrakis(acetonitrile)palladium(II)

- TETRAKIS(ACETONITRILE)PALLADIUM(II)

- Material Safety Data Sheet. (n.d.). Thermo Fisher Scientific.

Sources

- 1. TETRAKIS(ACETONITRILE)PALLADIUM(II) TETRAFLUOROBORATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, Pd 23.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. i.b5z.net [i.b5z.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. TETRAKIS(ACETONITRILE)PALLADIUM(II) TETRAFLUOROBORATE | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of tetrakis(acetonitrile)palladium(II) tetrafluoroborate, ₂, a pivotal precursor and catalyst in modern synthetic chemistry. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles governing the compound's solubility. We will explore the interplay of solvent polarity, ligand exchange dynamics, and the non-coordinating nature of the tetrafluoroborate anion. This guide includes a qualitative and semi-quantitative solubility summary in common organic solvents, a discussion on the causality of its solubility behavior, and a rigorous, self-validating experimental protocol for determining precise solubility under inert conditions.

Introduction to Pd(CH₃CN)₄₂

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a versatile and highly reactive palladium(II) salt. It is a pale yellow, air-sensitive powder that serves as a valuable source of cationic palladium(II) for a wide array of chemical transformations, including cross-coupling reactions, carbonylation, and the synthesis of complex organometallic structures.[1][2] The complex features a square-planar palladium center coordinated by four labile acetonitrile (MeCN) ligands.[3] The associated tetrafluoroborate (BF₄⁻) anions are weakly coordinating, which enhances the electrophilicity and accessibility of the palladium center for substrate binding and catalysis.[1]

Understanding the solubility of this complex is paramount for its effective utilization. Proper solvent selection is critical not only for achieving homogeneity in reaction mixtures but also for controlling reactivity, stability, and facilitating product purification. The labile nature of the acetonitrile ligands means that the solvent is not merely a passive medium but can actively participate in the coordination sphere of the palladium atom, influencing the catalytic cycle.

Solubility Profile: A Synthesis of Available Data

Direct, quantitative solubility data (e.g., in g/100 mL) for ₂ is not extensively published in the literature. However, by synthesizing information from synthetic procedures, catalytic studies, and material safety data sheets, we can construct a reliable profile of its solubility in common organic solvents. The compound's nature as a salt—composed of a cationic metal complex and non-coordinating anions—dictates its preference for polar solvents capable of stabilizing charged species.

Table 1: Solubility of ₂ in Various Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility | Remarks and Citations |

| Acetonitrile (CH₃CN) | 5.8 | 37.5 | Highly Soluble | The coordinating solvent of the complex itself; frequently used for its preparation and in reactions. Solutions of at least 30 mM have been reported.[4][5] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble | A highly polar, coordinating solvent. Used for preparing solutions for NMR studies and reactions where high solubility is required.[6][7] |

| Nitromethane (CH₃NO₂) | 6.0 | 35.9 | Soluble | Used as a solvent for kinetic studies of ligand exchange, indicating sufficient solubility.[8] |

| Dichloromethane (CH₂Cl₂) | 3.1 | 9.1 | Soluble | A common polar, non-coordinating solvent for reactions involving this complex.[9] |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Soluble | Used in procedures to dissolve the complex, often prior to adding other reagents.[5] |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble | A polar, coordinating solvent suitable for dissolving the complex, particularly for reactions requiring higher temperatures. |

| Water (H₂O) | 10.2 | 80.1 | Soluble | Several supplier data sheets list it as water-soluble.[2][10] However, aquation and hydrolysis can occur, forming aqua complexes like [Pd(MeCN)₂(H₂O)₂]²⁺.[11] |

| Diethyl Ether (Et₂O) | 2.8 | 4.3 | Insoluble | Used as an anti-solvent to precipitate and purify the complex from acetonitrile solutions, indicating very poor solubility.[5] |

| Hexanes / Heptane | 0.1 | ~2.0 | Insoluble | Non-polar alkanes are unsuitable for dissolving this polar, ionic salt. |

| Toluene | 2.4 | 2.4 | Insoluble | Generally not used to dissolve the complex, but rather as a solvent for reactants in biphasic systems or for washing precipitates. |

The Causality Behind Solubility: Key Influencing Factors

The solubility of ₂ is not a simple function of "like dissolves like" but rather a complex interplay of several factors.

-

Solvent Polarity and Dielectric Constant: As an ionic salt, the complex requires polar solvents with a sufficiently high dielectric constant to solvate the cationic [Pd(CH₃CN)₄]²⁺ unit and the BF₄⁻ anions, overcoming the crystal lattice energy. This explains its high solubility in polar solvents like acetonitrile, DMSO, and nitromethane and its insolubility in non-polar solvents like hexanes and toluene.

-

Coordinating Ability of the Solvent: The acetonitrile ligands are labile and can be displaced by other coordinating solvent molecules. This ligand exchange is a fundamental aspect of its chemistry.

-

In Acetonitrile: The complex is exceptionally stable and soluble in acetonitrile, as the solvent molecules are identical to the ligands, creating a dynamic but stable equilibrium.

-

In Other Coordinating Solvents (e.g., DMSO, DMF): These solvents can displace the acetonitrile ligands to form new solvent-coordinated palladium complexes. This process facilitates dissolution. The reaction equilibrium will depend on the relative coordinating strength of the solvent versus acetonitrile.

-

In Non-Coordinating Solvents (e.g., Dichloromethane): While less polar than acetonitrile, dichloromethane can still dissolve the complex by solvating the ionic components without significantly displacing the acetonitrile ligands, maintaining the complex's integrity in solution.

-

-

The Non-Coordinating Anion: The tetrafluoroborate (BF₄⁻) anion is sterically bulky and has a diffuse negative charge, making it a very weak ligand. This "non-coordinating" nature prevents the formation of neutral, less soluble ion pairs in solution, thereby promoting the dissolution of the cationic complex. Studies have shown that the choice of a weakly coordinating anion (like BF₄⁻ vs. triflate) can influence ligand exchange rates, which is intrinsically linked to the complex's behavior in solution.[8][12]

-

Temperature: For most salts, solubility increases with temperature. While specific data is unavailable for this complex, it is reasonable to assume that heating can increase both the rate of dissolution and the saturation point in a given solvent. However, thermal stability must be considered, as the complex decomposes at 230 °C.[2]

Experimental Protocol: Gravimetric Determination of Solubility

Given the lack of quantitative data, researchers often need to determine solubility in a specific solvent system for their application. The following protocol provides a reliable, self-validating method for this determination, accounting for the air- and moisture-sensitive nature of the compound.

Objective: To determine the solubility of ₂ in a chosen organic solvent at a specific temperature.

Materials:

-

₂

-

Anhydrous organic solvent of choice

-

Schlenk flask or glovebox vials with septum caps

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

0.2 µm syringe filter (PTFE or other solvent-compatible material)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or stir plate

Workflow Diagram:

Caption: Workflow for determining the solubility of an air-sensitive compound.

Step-by-Step Procedure:

-

Preparation (under inert atmosphere):

-

In a glovebox or using Schlenk line techniques, add an excess amount of ₂ to a tared Schlenk flask. The presence of undissolved solid at the end is crucial for ensuring saturation. Record the initial mass of the flask.

-

Using a gas-tight syringe, add a precise volume (e.g., 5.00 mL) of the desired anhydrous organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask and place it in a thermostatically controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended). The solution should be saturated, with solid material remaining.

-

Turn off the agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a gas-tight syringe fitted with a needle.

-

Attach a 0.2 µm syringe filter to the syringe and transfer the solution into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals. Record the exact volume transferred.

-

Remove the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or high vacuum line) until a constant weight of the solid residue is achieved.

-

Weigh the vial containing the dried palladium complex.

-

-

Calculation:

-

Calculate the mass of the dissolved complex by subtracting the initial weight of the vial from the final weight.

-

Determine the solubility by dividing the mass of the residue by the volume of the aliquot transferred. Express the result in units such as mg/mL or mol/L.

-

Trustworthiness and Self-Validation: To ensure the reliability of the results, the experiment should be repeated at least three times. Furthermore, taking aliquots at different time points (e.g., 12h, 24h, 36h) can validate that equilibrium has indeed been reached; the calculated solubility should be consistent across the later time points.

Practical Implications for the Synthetic Chemist

The choice of solvent is a critical experimental parameter that leverages the solubility properties of ₂.

Caption: Solvent selection workflow for reactions using ₂.

-

For Homogeneous Catalysis: Acetonitrile is often the solvent of choice, as it ensures high solubility and stability of the catalyst. However, if substrates are not soluble in acetonitrile, other polar aprotic solvents like THF, dichloromethane, or DMSO can be effective alternatives.[5][6][9]

-

For Catalyst Pre-activation: The complex can be dissolved in a minimal amount of a coordinating solvent like acetonitrile before being introduced into the main reaction mixture, which might be a less polar solvent like toluene where the substrates are more soluble.

-

For Purification: The poor solubility in diethyl ether and alkanes is highly advantageous for product isolation. After a reaction in a solvent like acetonitrile, the complex can be precipitated by the addition of ether, allowing for its separation from soluble organic products.[5]

Conclusion

While a comprehensive quantitative database for the solubility of tetrakis(acetonitrile)palladium(II) tetrafluoroborate remains to be formally compiled, a clear and reliable qualitative and semi-quantitative picture emerges from the existing chemical literature. Its behavior as a polar, ionic salt governs its high solubility in polar solvents, particularly those that can coordinate to the palladium center. For the practicing scientist, understanding the interplay between solvent polarity, coordinating ability, and the nature of the counter-anion is crucial for rational solvent selection. The provided experimental protocol offers a robust framework for determining precise solubility data where needed, empowering researchers to optimize their synthetic methodologies and unlock the full potential of this important palladium catalyst.

References

- The paddlewheel complex of 1,8-naphthyridine and palladium(II). (n.d.). ScienceDirect.

- US10125149B2 - Synthesis of cephalosporin compounds. (n.d.).

- Recyclable Pd (II) Catalysis on Polymer and atural Products Supports. (n.d.). An-Najah Staff.

- Catalytic Y-tailed amphiphilic homopolymers – aqueous nanoreactors for high activity, low loading SCS pincer c

- WO2014081616A1 - Preparation of precursors for leukotriene antagonists. (n.d.).

- Tris(acetonitrile)chloropalladium tetrafluoroborate synthesis, application and structural analysis. (n.d.).

- Electrochemical Reduction of CO2 C

- Electronic Supplementary Information Control over Coordin

- Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.

- Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. (n.d.).

-

a) The addition of 2 (2 equiv) to [Pd2(L1)4]⁴⁺ leads.... (n.d.). ResearchGate.

- Mechanism for formation and aquation of palladium(II) acetonitrile complexes in aqueous solution. (n.d.).

- Acetonitrile and propionitrile exchange at palladium(II) and platinum(II). (n.d.).

- Acetonitrile and propionitrile exchange at palladium(II) and platinum(II). (n.d.). Journal of the Chemical Society, Dalton Transactions.

- METAL- AND LIGAND-CENTERED CHIRALITY IN SQUARE-PLANAR COORDIN

-

A Dinuclear Pd Complex with the bis(Pyridyltriazole) Ligand m-xpt: 6(BF4)4. (n.d.). ResearchGate.

- Square Planar Metal Complexes with Cyclopeptide and Porphyrin-Based Ligands. (n.d.). kluedo.

- tetrakis(acetonitrile)palladium(ii) tetrafluoroborate. (n.d.). HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.

- TETRAKIS(ACETONITRILE)PALLADIUM(II) TETRAFLUOROBORATE CAS#: 21797-13-7. (n.d.). ChemicalBook. -EtUDNSBiqWLcPm)

Sources

- 1. staff-old.najah.edu [staff-old.najah.edu]

- 2. TETRAKIS(ACETONITRILE)PALLADIUM(II) TETRAFLUOROBORATE CAS#: 21797-13-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Catalytic Y-tailed amphiphilic homopolymers – aqueous nanoreactors for high activity, low loading SCS pincer catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 7. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 8. Acetonitrile and propionitrile exchange at palladium(II) and platinum(II) [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical and chemical intermediates,CAS#:21797-13-7, 四乙腈四氟硼酸钯,TETRAKIS(ACETONITRILE)PALLADIUM(II) TETRAFLUOROBORATE [en.chemfish.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, with the chemical formula 2, is a versatile and widely utilized coordination compound in modern chemistry.[1][2] As a d⁸ square planar complex of palladium(II), its significance stems from the labile nature of the four acetonitrile (MeCN) ligands. This lability allows for their facile displacement by a wide array of other ligands, making it an invaluable precursor for the synthesis of numerous palladium catalysts and complexes.[3] This guide provides a comprehensive overview of the synthesis, structure, bonding, and diverse applications of this pivotal palladium salt, offering insights for both academic and industrial researchers.

Synthesis and General Properties

2 is typically a yellow, air-sensitive powder that is soluble in polar organic solvents such as acetonitrile and water.[3][4] It has a melting point of 230 °C, at which it decomposes.[3]

Synthetic Protocol

A common and efficient one-step synthesis involves the reaction of palladium(II) acetate with tetrafluoroboric acid in the presence of excess acetonitrile. This method avoids the use of halide precursors, which can sometimes contaminate the final product.

Experimental Protocol: Synthesis of 2

-

Reaction Setup: In a fume hood, a flask equipped with a magnetic stir bar is charged with palladium(II) acetate.

-

Reagent Addition: An excess of acetonitrile is added to the flask to dissolve the palladium(II) acetate.

-

Acidification: Tetrafluoroboric acid (typically a 48-50% aqueous solution) is added dropwise to the stirred solution. The addition is performed cautiously as the reaction can be exothermic.

-

Reaction and Precipitation: The reaction mixture is stirred at room temperature. The product, 2, will precipitate from the solution as a yellow solid.

-

Isolation and Purification: The solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts, and dried under vacuum.

Caption: Synthetic workflow for 2.

Molecular Structure and Bonding

The [Pd(MeCN)4]^2+ cation adopts a square planar geometry around the central palladium(II) ion, which is characteristic of d⁸ metal complexes.[5] The four acetonitrile ligands coordinate to the palladium center through the nitrogen atom of the nitrile group.

Molecular Orbital Theory Perspective

The bonding in the [Pd(MeCN)4]^2+ cation can be effectively described using molecular orbital (MO) theory. Palladium(II) has a d⁸ electron configuration. In a square planar ligand field, the five d-orbitals split in energy.

The acetonitrile ligands act primarily as σ-donors, donating electron density from the nitrogen lone pair into the empty d-orbitals of the palladium center. The primary interaction is with the dx²-y² orbital, which points directly at the ligands, leading to a significant increase in its energy. The dz² orbital has some interaction, while the dxy, dxz, and dyz orbitals are largely non-bonding or weakly interacting in a purely σ-framework.

The resulting simplified d-orbital splitting diagram for a square planar d⁸ complex like [Pd(MeCN)4]^2+ is as follows:

-

b₁g (dx²-y²) : Highest energy, antibonding

-

a₁g (dz²) : Lower energy, weakly antibonding or non-bonding

-

b₂g (dxy) : Non-bonding

-

eg (dxz, dyz) : Degenerate, non-bonding

The eight d-electrons of Pd(II) fill the lower energy dxy, dxz, dyz, and dz² orbitals, leaving the high-energy dx²-y² orbital empty. This electronic configuration is energetically favorable and explains the prevalence of the square planar geometry for d⁸ complexes.

Caption: Simplified MO diagram for [Pd(MeCN)4]^2+.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable deuterated solvent (e.g., CD₃CN), the complex exhibits a singlet for the methyl protons of the coordinated acetonitrile ligands. The chemical shift is typically observed around δ 2.4 ppm.

-

¹³C NMR: The ¹³C NMR spectrum shows two resonances for the coordinated acetonitrile ligands: one for the methyl carbon (around δ 4 ppm) and another for the nitrile carbon (around δ 118 ppm).

Infrared (IR) Spectroscopy

The coordination of the acetonitrile ligand to the palladium center results in a characteristic shift of the C≡N stretching frequency in the IR spectrum. In free acetonitrile, this vibration appears around 2254 cm⁻¹. Upon coordination to a Lewis acidic metal center like Pd(II), the C≡N bond is polarized, and its stretching frequency increases. For 2, the C≡N stretch is typically observed in the range of 2280-2300 cm⁻¹. This shift serves as a diagnostic tool to confirm the coordination of acetonitrile.

| Spectroscopic Data | 2 |

| ¹H NMR (δ, ppm) | ~2.4 (s, 12H) |

| ¹³C NMR (δ, ppm) | ~4 (CH₃), ~118 (CN) |

| IR (ν(C≡N), cm⁻¹) | ~2280-2300 |

Reactivity and Applications in Catalysis

The utility of 2 in synthetic chemistry is primarily due to the weakly coordinating nature of the acetonitrile ligands, which can be readily displaced by a variety of substrates and other ligands. This makes it an excellent precursor for generating catalytically active palladium species in situ.

Precursor for Catalytic Systems

2 is frequently used as a starting material for the synthesis of well-defined palladium catalysts. For instance, it reacts with phosphine ligands, N-heterocyclic carbenes (NHCs), and other donor ligands to form a wide range of palladium complexes with tailored steric and electronic properties.

Role in Cross-Coupling Reactions

This complex is a competent precatalyst for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery. These include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.

-

Heck Reaction: Vinylation of aryl or vinyl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

In these reactions, 2 serves as a source of soluble Pd(II), which is then reduced in situ to the catalytically active Pd(0) species that enters the catalytic cycle.

Caption: Role of 2 in catalysis.

Conclusion

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a cornerstone reagent in modern inorganic and organometallic chemistry. Its well-defined square planar structure, the lability of its acetonitrile ligands, and its ease of synthesis make it an indispensable tool for researchers. A thorough understanding of its structure, bonding, and reactivity is crucial for its effective application in the development of novel catalysts and synthetic methodologies, particularly within the pharmaceutical and materials science sectors.

References

-

PubChem. Tetrakis(acetonitrile)palladium(II)tetrafluoroborate. National Center for Biotechnology Information. [Link].

-

Bermesheva, E. V., & Bermeshev, M. V. Structure of [Pd(RCN)4]²⁺(BF4⁻)2 complexes. ResearchGate. [Link].

-

Cambridge Crystallographic Data Centre. CSD Entry: KUXSIF. [Link].

-

Winter, M. [Pd(NCMe)₄]²⊕. Chemdex. [Link].

-

Chongqing Chemdad Co., Ltd. tetrakis(acetonitrile)palladium(ii) tetrafluoroborate. [Link].

-

PubChem. Tetrakis(acetonitrile)palladium(II)tetrafluoroborate. National Center for Biotechnology Information. [Link].

-

ResearchGate. (PDF) Tetrakis(pyridine-κN)palladium(II) bis(tetrafluoridoborate). [Link].

-

Wiley Online Library. BF4− as source for the preparation of BF2 bridged copper(II) dimethylglyoxime complexes. [Link].

-

Johnson Matthey. [Pd(MeCN)4] (BF4)2 | CAS 21797-13-7. [Link].

-

ResearchGate. Plausible mechanism of [Pd(MeCN)4]²⁺(BF4⁻)2 activation in the VAP of... [Link].

-

Lund University Publications. Acetonitrile and Propionitrile Exchange at Palladium(II) and Platinum(II). [Link].

-

MOPAC. Tetrakis(Acetonitrile)-palladium(ii) bis(tetrafluoroborate) (KUXSIF) (PM7). [Link].

Sources

- 1. Tetrakis(acetonitrile)palladium(II)tetrafluoroborate | C8H12B2F8N4Pd | CID 2734560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetonitrile and Propionitrile Exchange at Palladium(II) and Platinum(II) | Lund University Publications [lup.lub.lu.se]

- 3. strem.com [strem.com]

- 4. [Pd(NCMe)₄]²⊕ | Chemdex [winter.group.shef.ac.uk]

- 5. Tetrakis(Acetonitrile)-palladium(ii) bis(tetrafluoroborate) (KUXSIF) (PM7) [openmopac.net]

Foreword: The Indispensable Role of Electrophilicity in Palladium Catalysis

An In-depth Technical Guide to the Lewis Acidity of Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate

In the landscape of modern synthetic chemistry, palladium catalysis stands as a cornerstone, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2] While the lion's share of attention has historically been directed towards Pd(0)-catalyzed cross-coupling reactions, the rich and nuanced field of Pd(II) chemistry, driven by the electrophilic nature of the metal center, offers a distinct and powerful paradigm for chemical transformations.[3] At its core, a vast number of Pd(II)-catalyzed reactions are initiated by the metal center acting as a Lewis acid—an electron-pair acceptor—that activates a substrate towards nucleophilic attack.[3]

This guide focuses on a particularly potent and versatile source of electrophilic palladium(II): Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate, ₂ . This complex is not merely a precursor; its distinct structural and electronic features render it a highly effective Lewis acid catalyst in its own right. Understanding the origins and quantification of its Lewis acidity is paramount for researchers, scientists, and drug development professionals seeking to harness its full synthetic potential. This document provides a deep dive into the fundamental principles governing its reactivity, detailed protocols for its characterization, and field-proven insights into its application.

Molecular Architecture: The Synergy of Cation, Ligand, and Anion

The potent Lewis acidity of ₂ is not a product of the palladium ion alone but rather a synergistic interplay of its three core components: the d⁸ metal center, the labile acetonitrile ligands, and the non-coordinating tetrafluoroborate anions.

The Palladium(II) Cationic Center

The palladium(II) ion possesses a d⁸ electron configuration, which strongly favors a square planar coordination geometry.[4] This arrangement leaves the axial positions of the metal vacant, creating accessible sites for substrate interaction. The +2 charge on the palladium center inherently makes it electrophilic, driving its propensity to accept electron density from potential Lewis bases (i.e., substrates).

Labile Acetonitrile Ligands

Acetonitrile (CH₃CN) serves as a weakly coordinating ligand.[5] The Pd–N bonds are relatively labile, meaning the acetonitrile molecules can be readily displaced by other, stronger Lewis bases. This characteristic is crucial for catalysis; the complex acts as a stable, soluble source of a "naked" Pd(II) cation, ready to coordinate with a substrate to initiate the catalytic cycle. It is this very lability that makes it an excellent precursor for a wide array of catalytic systems.[6]

The Non-Coordinating Tetrafluoroborate Anion

The choice of the counter-ion is critical. The tetrafluoroborate anion (BF₄⁻) is large, diffuse, and very weakly coordinating.[4][7] This ensures that it does not effectively compete with the substrate for a coordination site on the highly electrophilic [Pd(CH₃CN)₄]²⁺ cation. The result is a maximized, unmasked Lewis acidity at the palladium center, a feature that distinguishes it from palladium sources with more nucleophilic counter-ions like chloride (as in PdCl₂).

Caption: Workflow for the Gutmann-Beckett Method.

Experimental Protocol: Determination of Acceptor Number (AN)

Objective: To quantitatively determine the Lewis acidity of ₂ by calculating its Acceptor Number.

Materials:

-

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate (₂)

-

Triethylphosphine oxide (Et₃PO)

-

Deuterated dichloromethane (CD₂Cl₂) or deuterated nitromethane (CD₃NO₂), anhydrous

-

NMR tubes, gas-tight

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (N₂ or Ar) due to the hygroscopic nature of the palladium complex.

-

Sample Preparation:

-

In a glovebox, accurately weigh 10.0 mg (0.0225 mmol) of ₂ into a vial.

-

In a separate vial, weigh 3.0 mg (0.0225 mmol) of Et₃PO.

-

Dissolve the palladium complex in 0.6 mL of anhydrous CD₂Cl₂.

-

Add the Et₃PO to the palladium solution, ensuring complete dissolution. The formation of the ₂ adduct is expected.

-

Transfer the final solution to a gas-tight NMR tube.

-

-

Reference Preparation:

-

Prepare a separate reference sample by dissolving 3.0 mg of Et₃PO in 0.6 mL of anhydrous CD₂Cl₂ and transferring it to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}) for both the sample and the reference solution.

-

Use a sufficient number of scans to obtain a high signal-to-noise ratio.

-

Reference the spectra externally to 85% H₃PO₄ (δ = 0 ppm).

-

-

Data Analysis:

-

Identify the chemical shift (δ) of the phosphorus signal in both spectra. The signal for the palladium-adduct will be significantly downfield from the free Et₃PO reference.

-

Record the chemical shift of the palladium-adduct as δₛₐₘₚₗₑ.

-

Calculate the Acceptor Number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0).

-

Data Table:

| Sample | Solvent | ³¹P Chemical Shift (δ, ppm) | Calculated AN |

|---|---|---|---|

| Et₃PO Reference | CD₂Cl₂ | Record Value | N/A |

| ₂ + Et₃PO | CD₂Cl₂ | Record Value (δₛₐₘₚₗₑ) | Calculate |

Insight: The choice of a weakly coordinating solvent like dichloromethane is crucial. Using a more basic solvent (e.g., acetonitrile-d₃) would lead to competition with the Et₃PO probe, resulting in an artificially low measured AN.

Alternative Method: In Situ IR Spectroscopic Titration

Another powerful technique involves the use of in situ Infrared (IR) spectroscopy to monitor the interaction between the Lewis acid and a probe molecule containing a carbonyl group (e.g., acetone, benzaldehyde). [8][9] Principle: Coordination of the Lewis acid to the carbonyl oxygen withdraws electron density, weakening the C=O double bond. This results in a measurable decrease (red shift) in the C=O stretching frequency (ν(CO)) in the IR spectrum. By titrating the Lewis base probe into a solution of the Lewis acid, one can determine the stoichiometry of the interaction and the magnitude of the frequency shift, which correlates with Lewis acid strength. [9]

Catalytic Activity: The Lewis Acid as a Reaction Initiator

The primary utility of ₂ in synthesis stems from its ability to function as a potent Lewis acid catalyst. [3]The catalytic cycle typically begins with the displacement of one or more acetonitrile ligands by a substrate, usually an alkene or alkyne. This coordination activates the substrate towards attack by a nucleophile.

Caption: General Mechanism of Pd(II) Lewis Acid Catalysis.

Key Applications Driven by Lewis Acidity:

-

Wacker-Type Oxidations: In the classic Wacker oxidation, Pd(II) activates an olefin for nucleophilic attack by water. [3]While PdCl₂ is traditionally used, the enhanced electrophilicity of a cationic palladium source can accelerate the reaction and broaden its scope.

-

Alkene Isomerization and Polymerization: The high Lewis acidity of the palladium center can induce carbocation-like character in coordinated olefins, facilitating isomerization, dimerization, and polymerization reactions. [10][11]* Heck and Suzuki Couplings: While formally Pd(0)/Pd(II) cycles, the use of ₂ as a precursor ensures the generation of a highly active, cationic Pd(II) species upon ligand addition, which can influence the efficiency of the overall catalytic process. [6]* Catalyst for Polar Substrates: Recent studies have shown that certain ligated dicationic palladium complexes derived from ₂ exhibit enhanced tolerance for polar functional groups compared to the parent solvated complex, which can be deactivated by strong chelation. [10]

Concluding Remarks for the Advanced Practitioner

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is more than a simple salt; it is a finely tuned chemical tool whose efficacy is rooted in fundamental principles of coordination chemistry. Its potent Lewis acidity, a direct consequence of its cationic nature, labile ligands, and non-coordinating counter-ions, makes it an invaluable asset in the development of novel synthetic methodologies.

The ability to quantify this property using established techniques like the Gutmann-Beckett method allows for rational catalyst design and selection. For the drug development professional, understanding these principles enables the optimization of reaction conditions to improve yields and selectivities for complex, polyfunctionalized molecules. For the research scientist, the high electrophilicity of this complex serves as a starting point for exploring new frontiers in catalysis, where the modulation of Lewis acidity through ligand design continues to unlock unprecedented chemical reactivity.

References

-

Wikipedia. Gutmann–Beckett method. [Link]

-

Mösch-Zanetti, N. C., et al. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition, 61(3), e202111226. [Link]

-

Gebauer, T., Frenzen, G., & Dehnicke, K. (1992). Die Kristallstrukturen der Palladium(II)-Komplexe 2, [PdCl(μ2-PPh2)(HPPh2)]2 · CH2Cl2 und [PdCl(HPPh2){H(OPPh2)2}]. Zeitschrift für Naturforschung B, 47(11), 1505-1512. [Link]

-

Caputo, C. B., et al. (2019). Illuminating Lewis acidity strength. Cardiff University ORCA, [Link]

-

Ranasinghe, S., et al. (2024). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 60(5), 564-567. [Link]

-

Wayland, B. B., & Schramm, R. F. (1969). Cationic and neutral chloride complexes of palladium(II) with the nonaqueous solvent donors acetonitrile, dimethyl sulfoxide, and a series of amides. Mixed sulfur and oxygen coordination sites in a dimethyl sulfoxide complex. Inorganic Chemistry, 8(4), 971-976. [Link]

-

Wikipedia. Bis(acetonitrile)palladium dichloride. [Link]

-

Carbon Group. Determination of Lewis Acidity using 31P NMR. [Link]

-

ResearchGate. Die Kristallstrukturen der Palladium(II)-Komplexe 2... [Link]

-

ResearchGate. (PDF) NMR-Spectroscopic and kinetic quantification of Lewis acidity... [Link]

-

ACS Publications. Selective Formation of Mononuclear Palladium and Acetonitrile-Bridged Dinuclear Palladium Complexes... [Link]

-

RSC Publishing. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues... [Link]

-

NIH. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy. [Link]

-

NIH. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. [Link]

-

NIH. The renaissance of palladium(II)-catalyzed oxidation chemistry. [Link]

-

MDPI. Palladium-Catalyzed Reactions. [Link]

-

ResearchGate. Synthesis of palladium (II) complexes 2 and 3... [Link]

-

OSTI.GOV. Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption... [Link]

-

ACS Publications. Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. [Link]

-

PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization... [Link]

-

ACS Publications. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. [Link]

-

Organic Chemistry Portal. Book Review: Palladium Reagents and Catalysts... [Link]

-

ChemRxiv. Shapeshifting Ligands Mask Lewis Acidity of Dicationic Palladium(II). [Link]

-

PubMed. Computational studies of lewis acidity and basicity in frustrated lewis pairs. [Link]

-

ChemRxiv. Shapeshifting Ligands Mask Lewis Acidity of Dicationic Palladium(II). [Link]

-

ResearchGate. (PDF) Shapeshifting Ligands Mask Lewis Acidity of Dicationic Palladium(II). [Link]

-

Chongqing Chemdad Co., Ltd. tetrakis(acetonitrile)palladium(ii) tetrafluoroborate. [Link]

-

PubChem. Tetrakis(acetonitrile)palladium(II)tetrafluoroborate. [Link]

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands... [Link]

-

ACS Publications. Palladium(0) π-Lewis Base Catalysis: Concept and Development. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Book Review: Palladium Reagents and Catalysts: New Perspectives for the 21st Century - Jiro Tsuji [organic-chemistry.org]

- 3. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 21797-13-7: Tetrakis(acetonitrile)palladium(II) tetraf… [cymitquimica.com]

- 5. TETRAKIS(ACETONITRILE)PALLADIUM(II) TETRAFLUOROBORATE CAS#: 21797-13-7 [m.chemicalbook.com]

- 6. Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, Pd 23.5% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CAS 21797-13-7: Tetrakis(acetonitrilo)paladio(II) tetraflu… [cymitquimica.com]

- 8. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

Navigating the Chemistry of Catalysis: A Technical Guide to the Safe Handling of Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Catalyst

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, ₂, is a powerful and versatile catalyst widely employed in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Its efficacy in key transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] However, the very reactivity that makes this palladium complex so valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for tetrakis(acetonitrile)palladium(II) tetrafluoroborate, grounded in scientific principles to ensure the well-being of researchers and the integrity of their work.

Section 1: Physicochemical Properties and Hazard Identification

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. This knowledge informs every aspect of its use, from storage to disposal.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂B₂F₈N₄Pd | [2][3] |

| Molecular Weight | 444.24 g/mol | [2] |

| Appearance | Yellow to light brown powder/solid | [1] |

| Melting Point | 230 °C (decomposes) | [1][2] |

| Solubility | Soluble in water | [2] |

| Sensitivity | Air and moisture sensitive | [2][4] |

Hazard Identification and GHS Classification

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon inhalation, ingestion, and skin contact.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | GHS07 |

Source: Information synthesized from multiple safety data sheets.[2][5][6]

The causality behind these classifications lies in the systemic effects of palladium compounds. While metallic palladium is relatively inert, its soluble salts can be toxic.[7] Animal studies on palladium salts have indicated potential for damage to the bone marrow, liver, and kidneys.[7]

Section 2: Exposure Controls and Personal Protection

Given the identified hazards, stringent control measures are necessary to minimize exposure. A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Occupational Exposure Limits

It is important to note that as of the writing of this guide, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for palladium compounds.[8][9] In the absence of specific limits, OSHA has cited the general limit for "Inert or Nuisance Dust" for palladium, which is 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction.[8] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for platinum and soluble salts, but it is not explicitly stated if this applies to palladium.[10] Therefore, a conservative approach is warranted, aiming to keep exposure to an absolute minimum.

Engineering Controls

The primary line of defense is to handle the compound in a well-controlled environment:

-

Fume Hood: All manipulations of tetrakis(acetonitrile)palladium(II) tetrafluoroborate should be performed in a certified chemical fume hood to prevent inhalation of the powder.

-

Inert Atmosphere: Due to its air and moisture sensitivity, handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. This not only preserves the integrity of the catalyst but also prevents the formation of potentially more hazardous decomposition products.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before and during use.

-

Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

Section 3: Safe Handling and Storage Protocols

The reactivity of tetrakis(acetonitrile)palladium(II) tetrafluoroborate as a catalyst is intrinsically linked to its handling requirements. The weakly coordinated acetonitrile ligands make the palladium center accessible for catalysis, but also contribute to its sensitivity.

Storage

-

Container: The compound should be stored in its original, tightly sealed container.

-

Atmosphere: To prevent degradation, it is best stored under an inert atmosphere of nitrogen or argon.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: Setting up a Suzuki-Miyaura Coupling Reaction

The following is a detailed, step-by-step protocol for safely setting up a Suzuki-Miyaura cross-coupling reaction, a common application for this catalyst. This protocol emphasizes the use of Schlenk techniques to maintain an inert atmosphere.

Diagram of Experimental Workflow:

Caption: Workflow for a Suzuki-Miyaura coupling reaction under an inert atmosphere.

Step-by-Step Protocol:

-

Glassware Preparation: Thoroughly clean and flame-dry all glassware (e.g., Schlenk flask, condenser) under high vacuum to remove any adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.

-

Reagent Preparation: Prepare stock solutions of the aryl halide, boronic acid or ester, and base in an anhydrous, degassed solvent in a separate, dry flask under an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, quickly add the tetrakis(acetonitrile)palladium(II) tetrafluoroborate to the reaction flask. If a ligand is required, it should be added at this stage.

-

Solvent and Base Addition: Add the anhydrous, degassed solvent to the reaction flask via cannula or syringe, followed by the base.

-

Substrate Addition: Add the solutions of the aryl halide and boronic acid or ester to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with efficient stirring. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-